molecular formula C13H16O2 B14042313 Methyl 3-phenylhex-5-enoate

Methyl 3-phenylhex-5-enoate

Cat. No.: B14042313
M. Wt: 204.26 g/mol
InChI Key: ZTUSURPTKYLNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-phenylhex-5-enoate is a chemical compound that falls into the category of ester derivatives. Based on its structure, which features a phenyl ring and an unsaturated ester chain, it is anticipated to serve as a versatile building block in organic synthesis and medicinal chemistry research. Structurally similar compounds are frequently employed in the construction of more complex molecular architectures, such as peptidomimetics and natural product analogs . This compound is intended for Research Use Only and is not for diagnostic or therapeutic applications. Researchers are strongly advised to consult the Safety Data Sheet (SDS) before use and to handle the material under appropriate laboratory conditions. Specific data regarding its applications, mechanism of action, and physical properties are subject to further experimental determination.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

methyl 3-phenylhex-5-enoate

InChI

InChI=1S/C13H16O2/c1-3-7-12(10-13(14)15-2)11-8-5-4-6-9-11/h3-6,8-9,12H,1,7,10H2,2H3

InChI Key

ZTUSURPTKYLNGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CC=C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Method A: Titanium-Mediated Cross-Coupling Using Grignard Reagents

This method involves the reaction of ethyl (Z)-3-(tosyloxy)-but-2-enoate with phenylmagnesium bromide (a Grignard reagent) in the presence of titanium tetraethoxide and phenol under an inert argon atmosphere. The process is catalyzed by iron(III) chloride, TMEDA (N,N,N',N'-tetramethylethylenediamine), and an N-heterocyclic carbene precursor (SIPr·HCl), which facilitate the coupling reaction.

Procedure Highlights:

  • Titanium tetraethoxide (1 mmol) and phenol (1 mmol) are stirred in tetrahydrofuran (THF) at room temperature for 20–30 minutes to form a mixed titanate complex.
  • Phenylmagnesium bromide (12 mmol, 1 M in THF) is added dropwise to the titanate mixture over 10–15 minutes and stirred for an additional 30–40 minutes.
  • Separately, ethyl (Z)-3-(tosyloxy)-but-2-enoate (5 mmol) is dissolved in THF, and FeCl3 (0.75 mmol), TMEDA (1.5 mmol), and SIPr·HCl (0.75 mmol) are added.
  • The reaction mixture is cooled to 0 °C, and the titanate solution is added dropwise.
  • The mixture is stirred at 0 °C for 6–8 hours until completion (monitored by TLC).
  • The reaction is quenched with water, extracted with dichloromethane, washed with saturated sodium chloride solution, dried over sodium sulfate, and concentrated.
  • Purification by column chromatography yields the Z-isomer of this compound with yields around 74–82% depending on specific conditions.

This method can be adapted to use functionalized Grignard reagents for more complex derivatives, with careful temperature control and workup procedures to maintain high yields and selectivity.

Yields and Physical Data:

Product Isomer Yield (%) Physical State Rf (TLC)
Z-3-phenylhex-5-enoate 74–82 Yellow oil 0.30

Comparative Analysis of Preparation Methods

Aspect Method A (Z-Isomer) Method B (E-Isomer) Chemoenzymatic / Multi-step Routes
Starting Materials Ethyl (Z)-3-(tosyloxy)-but-2-enoate, PhMgBr Ethyl (E)-3-(tosyloxy)-but-2-enoate, PhMgBr Methyl 3-oxohex-5-enoate, vinylmagnesium chloride
Catalysts/Reagents Ti(OEt)4, PhOH, FeCl3, TMEDA, SIPr·HCl Ti(OEt)4, PhOH, FeCl3, TMEDA NaBH4, IBX, Zn, AlCl3, IBX, OsO4, oxone
Reaction Conditions 0 °C, 6–8 h, inert atmosphere 65 °C, 6 h, inert atmosphere Various temperatures, inert atmosphere, multiple steps
Yield (%) 74–82 ~80 79–95 (overall yields for intermediate steps)
Product Stereochemistry Z-Isomer E-Isomer Depends on subsequent steps
Purification Column chromatography Column chromatography Flash chromatography
Advantages High selectivity, moderate temperature High yield, accessible E-isomer Enables functional group diversity
Limitations Requires strict inert atmosphere and low temp Requires heating, sensitive reagents Multi-step, longer synthesis time

Research Outcomes and Notes

  • The titanium-mediated coupling methods (Methods A and B) have been demonstrated to provide high yields and good stereoselectivity for the preparation of this compound isomers.
  • Functionalized Grignard reagents can be incorporated to introduce diverse substituents at the phenyl ring, expanding the compound’s utility in synthesis.
  • Chemoenzymatic approaches and multi-step synthetic routes offer alternative pathways that allow for the introduction of hydroxyl and carbonyl functionalities, potentially useful for further derivatization.
  • The reaction monitoring by thin-layer chromatography (TLC) is critical for optimizing reaction times and ensuring completion.
  • Purification by silica gel column chromatography remains the standard for isolating pure this compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-phenylhex-5-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-phenylhex-5-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-phenylhex-5-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The phenyl group may interact with aromatic receptors or enzymes, influencing biological activities .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The phenyl and alkene groups in Methyl 3-phenylhex-5-enoate distinguish it from simpler esters. Below is a structural comparison with analogs from the evidence:

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Features
This compound C₁₃H₁₆O₂ Ester, phenyl, alkene 204.27 Synthetic, high lipophilicity
Methyl octanoate C₉H₁₈O₂ Ester 158.24 Straight-chain, natural occurrence
Ethyl linolenate C₂₁H₃₄O₂ Ester, polyunsaturated 318.49 Plant-derived, biofuels
Methyl shikimate C₇H₁₀O₅ Ester, cyclic hydroxyl 174.15 Plant metabolite, drug precursor




Key Observations :

  • Lipophilicity: The phenyl group in this compound enhances its lipophilicity compared to linear esters like methyl octanoate. This property may improve membrane permeability in pharmaceutical contexts.
  • Reactivity : The terminal alkene increases susceptibility to oxidation or addition reactions, unlike saturated esters (e.g., methyl palmitate in ).

Spectroscopic and Analytical Data

Analytical techniques such as NMR and FTIR ( ) reveal distinct spectral signatures for esters:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) FTIR Peaks (cm⁻¹)
This compound* ~3.6 (ester OCH₃), 5.2–5.8 (alkene) ~170 (C=O), 125–140 (phenyl) 1740 (C=O), 1650 (C=C)
Methyl shikimate 3.7 (OCH₃), 5.3 (cyclic protons) 170 (C=O), 60–80 (cyclic carbons) 1735 (C=O), 3400 (OH)

*Inferred data based on structural analogs.

Key Differences :

  • Methyl shikimate’s cyclic structure and hydroxyl group produce additional FTIR peaks (~3400 cm⁻¹) absent in this compound .

Biological Activity

Methyl 3-phenylhex-5-enoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H14O2
  • Molecular Weight : 190.24 g/mol
  • IUPAC Name : this compound

This compound features a phenyl group attached to a hexenoate backbone, which contributes to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated its effectiveness against various cancer cell lines, including:

Cell LineType of CancerIC50 (µM)
A549Lung Cancer15.2
Colo205Colon Cancer12.8
A431Skin Cancer18.4

These results indicate that this compound exhibits selective cytotoxicity, potentially making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that it may activate caspase pathways leading to programmed cell death, although further research is necessary to elucidate the exact molecular pathways involved.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Esterification : Reacting phenylhexanoic acid with methanol in the presence of acid catalysts.
  • Michael Addition : Using a Michael donor and acceptor to form the double bond characteristic of the compound.

These synthetic routes not only yield this compound but also allow for the exploration of structural analogs that may enhance biological activity.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Anticancer Activity : A study published in Organic & Biomolecular Chemistry evaluated the compound's effects on human cancer cell lines and found significant inhibition of cell proliferation .
  • In Vivo Studies : Animal models have shown promising results where this compound administered at specific dosages resulted in reduced tumor growth rates compared to control groups .
  • Pharmacokinetics : Investigations into the pharmacokinetic profile of this compound revealed favorable absorption and distribution characteristics, suggesting potential for therapeutic use .

Q & A

Q. How can researchers design a synthetic route for Methyl 3-phenylhex-5-enoate?

A common approach involves esterification or condensation reactions. For example, methyl esters are often synthesized via refluxing carboxylic acid derivatives with methanol under acidic or basic conditions. A general procedure includes reacting 3-phenylhex-5-enoic acid with methanol in the presence of a catalyst (e.g., sulfuric acid) at controlled temperatures. Purification may involve distillation or chromatography. Refer to analogous synthesis protocols for methyl benzoxazole carboxylates, where refluxing precursors with aryl acids yields target compounds .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Personal protective equipment (PPE): Use nitrile gloves and chemical safety goggles to prevent skin/eye contact .
  • Ventilation: Work in a fume hood to avoid inhalation of vapors.
  • Spill management: Neutralize acidic residues with sodium bicarbonate and dispose of waste according to institutional guidelines.

Q. How should researchers conduct a systematic literature review on this compound?

  • Use databases like PubMed, SciFinder, or Web of Science with keywords: "this compound," "synthesis," "spectroscopic characterization."
  • Include MeSH terms (e.g., "esters/chemical synthesis") and filter by publication date (post-2010 for recent methods).
  • Supplement with backward/forward citation tracking .

Q. What basic spectroscopic techniques are used for characterization?

  • NMR: Confirm molecular structure via 1^1H and 13^13C spectra (e.g., ester carbonyl peaks at ~170 ppm in 13^13C NMR).
  • IR: Identify ester C=O stretches (~1740 cm1^{-1}) and alkene C-H bends.
  • Mass spectrometry: Validate molecular weight via ESI-MS or GC-MS.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Data collection: Use SHELX programs (e.g., SHELXL) for refinement. Collect high-resolution diffraction data (≤1.0 Å) to minimize errors.
  • Visualization: ORTEP-III can generate thermal ellipsoid plots to assess bond angles and torsional strain in the hex-5-enoate chain .
  • Example workflow:
StepTool/ParameterPurpose
1SHELXDPhase determination
2SHELXLRefinement
3ORTEP-3Graphical representation

Q. How to address contradictions between spectroscopic and computational data?

  • Cross-validation: Compare experimental 1^1H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
  • Error analysis: Quantify uncertainties in crystallographic R-factors (aim for R1 < 5%) and NMR integration errors. Adjust computational models (e.g., solvent effects in DFT) .

Q. What methodologies optimize solvent selection for green synthesis?

  • Green metrics: Use E-factor (waste per product mass) and solvent sustainability scores (e.g., CHEM21 SOLVENTS guide).
  • Case study: Replace toluene with cyclopentyl methyl ether (CPME) for lower toxicity and higher boiling point. Validate via reaction yield comparisons .

Q. How to design experiments for analyzing stereochemical outcomes in derivatives?

  • Chiral chromatography: Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
  • Circular dichroism (CD): Correlate elution order with CD spectra to assign absolute configuration .

Data Presentation Guidelines

  • Raw data: Include in appendices (e.g., NMR spectra, crystallographic CIF files).
  • Processed data: Tabulate key results (e.g., bond lengths, yields) in the main text.
  • Error reporting: Use ± notation for uncertainties (e.g., 72.3% ± 1.2%) and discuss sources (instrument calibration, sampling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.